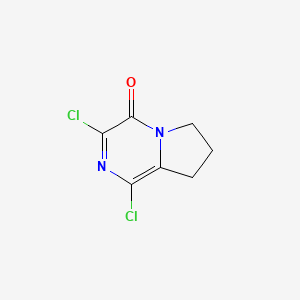![molecular formula C7H11NO2 B3306449 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 926658-87-9](/img/structure/B3306449.png)
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
Overview
Description
“3-Oxa-9-azabicyclo[3.3.1]nonan-7-one” is a chemical compound with the CAS Number: 1126795-00-3 . It has a molecular weight of 177.63 . The compound is also known as “this compound hydrochloride” and is sold in solid form .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.3.1]nonane derivatives, which are synthetically attractive, can be directly synthesized from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7-1-5-3-10-4-6 (2-7)8-5;/h5-6,8H,1-4H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Antimicrobial Properties
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives have been explored for their antimicrobial properties. Studies have synthesized various derivatives and tested them for in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. This research indicates potential applications in developing new antimicrobial agents (Parthiban et al., 2010); (Paramasivam Parthiban et al., 2009).
Conformational Studies
The molecular structure and conformation of various this compound derivatives have been analyzed using techniques like NMR spectroscopy. These studies provide insight into the stereochemistry of the compounds and their potential applications in medicinal chemistry and drug design (S. G. Klepikova et al., 2003); (I. Iriepa et al., 2003).
Synthesis Techniques
Research has been conducted on the synthesis of this compound and its derivatives using various methods. This includes the exploration of different reactions and conditions to optimize the synthesis process, which is crucial for the production of these compounds for further study and potential applications (Ehsan Ullah et al., 2005).
Serotonin Receptor Antagonists
Derivatives of this compound have been studied as serotonin 5-HT3 receptor antagonists. This suggests their potential use in the development of drugs targeting serotonin receptors, which are implicated in various neurological and psychiatric disorders (J. Bermudez et al., 1992).
Antioxidant Properties
Research on this compound derivatives has also included the exploration of their antioxidant properties. This line of study investigates the potential of these compounds in mitigating oxidative stress, which is a factor in various diseases (D. Park et al., 2012).
Catalysis in Oxidation Reactions
There is also interest in the use of this compound derivatives as catalysts in oxidation reactions. This research can contribute to the development of more efficient and environmentally friendly chemical processes (M. Shibuya et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOXKWYNXYBVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
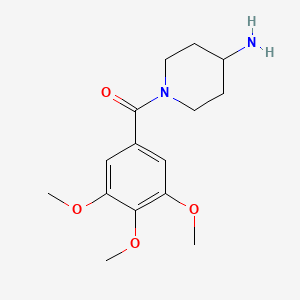

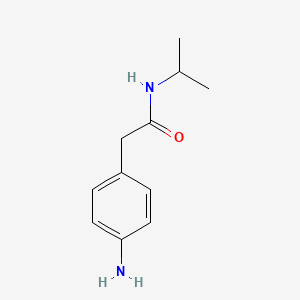
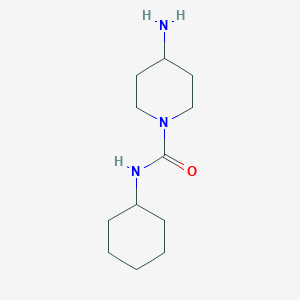
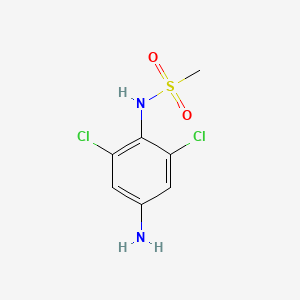
![N-[3-(aminomethyl)phenyl]-3-fluorobenzamide](/img/structure/B3306397.png)
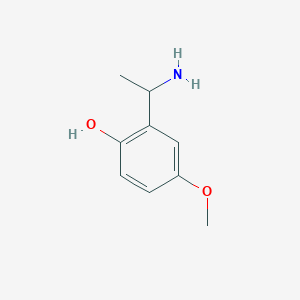
![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)
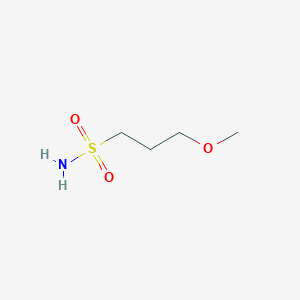
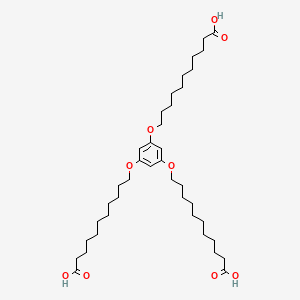
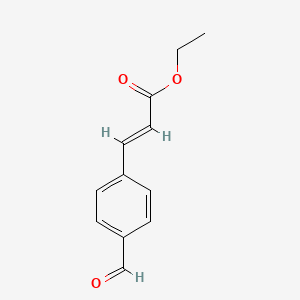
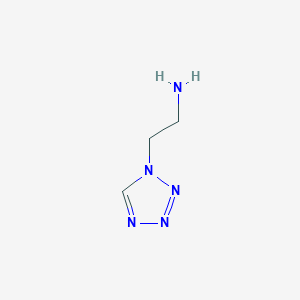
![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3306458.png)
